molecular formula C14H17NO2 B12976614 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

Cat. No.: B12976614
M. Wt: 231.29 g/mol
InChI Key: VKIDAMYQSUSZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions, are likely employed to improve atom economy, selectivity, and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in inflammation and neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the tetrahydroquinoline and cyclobutane moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H17NO2/c16-13(17)14(6-2-7-14)11-4-5-12-10(9-11)3-1-8-15-12/h4-5,9,15H,1-3,6-8H2,(H,16,17)

InChI Key

VKIDAMYQSUSZOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3(CCC3)C(=O)O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.